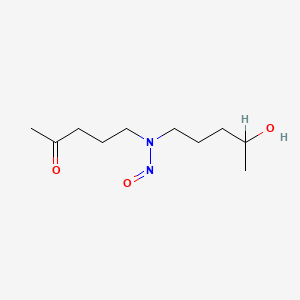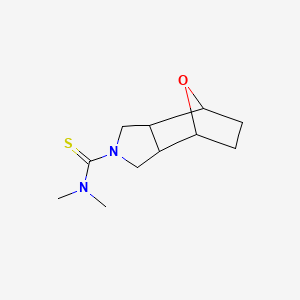
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes an epoxy group and a dimethylthiocarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- typically involves the following steps:
Formation of Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of Epoxy Group: The epoxy group is introduced through an epoxidation reaction. This involves the reaction of an alkene with an oxidizing agent such as peracetic acid or m-chloroperbenzoic acid.
Addition of Dimethylthiocarbamoyl Group: The final step involves the introduction of the dimethylthiocarbamoyl group. This can be achieved by reacting the intermediate compound with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, epoxidation, and addition reactions in a controlled manner.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Isoindolines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition or modulation of enzyme activity, which may contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Epoxyisoindoline: Lacks the dimethylthiocarbamoyl group, making it less reactive in certain chemical reactions.
Hexahydroisoindoline: Lacks both the epoxy and dimethylthiocarbamoyl groups, resulting in different chemical and biological properties.
Dimethylthiocarbamoyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is unique due to the presence of both the epoxy and dimethylthiocarbamoyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
73986-89-7 |
|---|---|
Fórmula molecular |
C11H18N2OS |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H18N2OS/c1-12(2)11(15)13-5-7-8(6-13)10-4-3-9(7)14-10/h7-10H,3-6H2,1-2H3 |
Clave InChI |
QMCICVXIQRDSTA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)N1CC2C3CCC(C2C1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



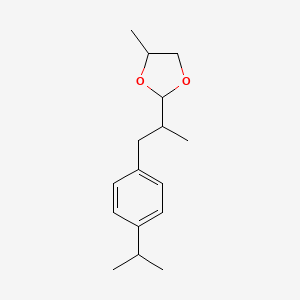
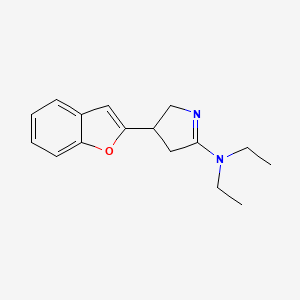
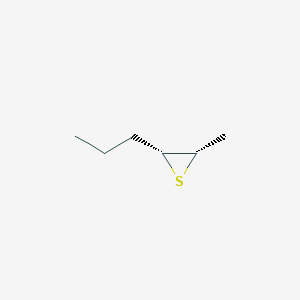

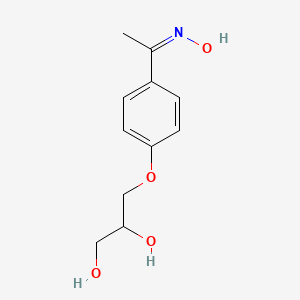
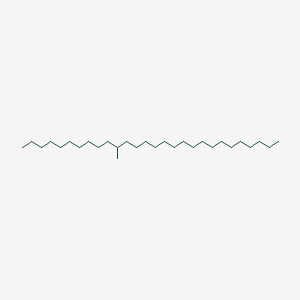
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
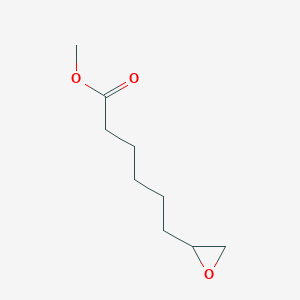

![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
